1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide
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Overview
Description
1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-methylphenyl imidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out in a suitable solvent such as carbon tetrachloride or dichloromethane at room temperature. The bromination reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Uniqueness
1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is unique due to the presence of both the bromomethyl group and the imidazole ring. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10Br2N2 |
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Molecular Weight |
318.01 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]imidazole;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;/h1-6,8H,7H2;1H |
InChI Key |
XZRNGRGXTRZMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C=CN=C2.Br |
Origin of Product |
United States |
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